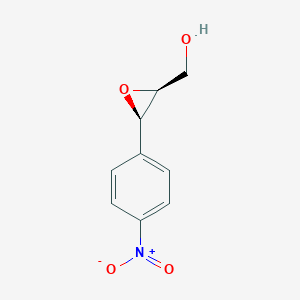

(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol

Beschreibung

The exact mass of the compound Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1885-07-0 |

|---|---|

Molekularformel |

C9H9NO4 |

Molekulargewicht |

195.17 g/mol |

IUPAC-Name |

[(2S,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol |

InChI |

InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |

InChI-Schlüssel |

TVWSYFXHQPGITR-DTWKUNHWSA-N |

SMILES |

C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |

Isomerische SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H](O2)CO)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |

Andere CAS-Nummern |

1885-07-0 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol

This guide details the chemical properties, stability profile, and synthetic utility of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol , a high-value chiral intermediate in the synthesis of amphenicol antibiotics and adrenergic receptor antagonists.

Executive Summary

(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol (also known as (2S,3S)-3-(4-nitrophenyl)oxiranemethanol) is a functionalized chiral epoxide. Its structural core combines an electron-deficient aromatic ring (p-nitrophenyl) with a reactive epoxy-alcohol motif. This compound serves as a critical electrophilic building block for installing the (1R,2R)-2-amino-1,3-propanediol backbone found in Chloramphenicol and related broad-spectrum antibiotics.

Researchers handling this compound must navigate two primary stability challenges: regioselective ring opening (governed by pH and nucleophile hardness) and Payne rearrangement (base-catalyzed migration). This guide provides the mechanistic insights required to manipulate these properties for controlled organic synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| Chemical Name | (2S,3S)-3-(4-Nitrophenyl)oxiran-2-yl]methanol |

| CAS Number | Enantiomer of 37141-32-5 (Note: 37141-32-5 refers to the (2R,3R) isomer; specify stereochemistry explicitly in procurement) |

| Molecular Formula | C |

| Molecular Weight | 195.17 g/mol |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | 98–104 °C (Dependent on enantiomeric purity) |

| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO, EtOAc); sparingly soluble in water.[1][2] |

| Chirality | (2S, 3S); trans-epoxide configuration. |

Synthesis & Purity Profile

The industrial and laboratory standard for synthesizing this moiety is the Sharpless Asymmetric Epoxidation (SAE) . This route ensures high enantiomeric excess (ee >95%), which is critical for drug efficacy.

Synthetic Protocol (Sharpless Methodology)

To obtain the (2S,3S) isomer from (E)-4-nitrocinnamyl alcohol , the reaction must utilize (+)-Diethyl Tartrate ((+)-DET) .

-

Substrate: (E)-4-Nitrocinnamyl alcohol.

-

Catalyst System: Titanium tetraisopropoxide [Ti(OiPr)

] / (+)-DET. -

Oxidant: tert-Butyl hydroperoxide (TBHP) (anhydrous in decane/toluene).

-

Conditions: -20 °C, Methylene chloride, 4Å Molecular Sieves.

Expert Insight: The electron-withdrawing nitro group deactivates the alkene, often requiring longer reaction times (24-48h) compared to unsubstituted cinnamyl alcohol. Strictly anhydrous conditions are non-negotiable to prevent catalyst deactivation.

Purity Considerations

-

Enantiomeric Excess (ee): Determined via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Impurity Profile: Common impurities include the unreacted allylic alcohol and the diol resulting from hydrolytic ring opening.

Reactivity & Stability Profile

The utility of (2S,3S)-3-(4-Nitrophenyl)glycidol lies in its dual electrophilic sites (C2 and C3). However, this duality also drives its degradation pathways.

Regioselective Ring Opening

The regioselectivity of nucleophilic attack is dictacted by the electronic nature of the p-nitrophenyl group and the reaction medium (pH) .

-

Path A: Basic/Neutral Conditions (Steric Control)

-

Mechanism: S

2 attack at the less hindered C2 position. -

Product: 2-substituted-1,3-diol (Retention at C3, Inversion at C2).

-

Relevance: Synthesis of amino-diol cores where the nitrogen is at C2 (as in Chloramphenicol).

-

-

Path B: Acidic/Lewis Acid Conditions (Electronic Control)

-

Mechanism: Attack at the benzylic C3 position.

-

Nuance: While benzylic attack is typical for styrene oxides, the p-nitro group destabilizes the developing positive charge at C3, making this pathway slower and less selective than in unsubstituted analogs. Stronger Lewis acids (e.g., BF

·OEt

-

The Payne Rearrangement Trap

Under basic conditions (pH > 10), the primary alcohol at C1 can deprotonate and attack C2, causing the epoxide to migrate.

-

(2S,3S)-2,3-epoxide

(1S,2R)-1,2-epoxide -

Implication: If a nucleophile is present, it may attack the rearranged 1,2-epoxide at C1 (primary position), leading to a completely different regioisomer (a 1-substituted-2,3-diol).

-

Control Strategy: Maintain strictly kinetic control or use aprotic solvents to suppress the equilibrium.

Stability & Degradation[5]

-

Hydrolytic Instability: The epoxide ring is susceptible to hydrolysis in the presence of moisture and trace acid, forming the corresponding triol (1-(4-nitrophenyl)propane-1,2,3-triol).

-

Thermal Sensitivity: As a nitro-aromatic epoxide, the compound poses a risk of exothermic decomposition at elevated temperatures (>150 °C). It should never be distilled at atmospheric pressure.

-

Photostability: The nitro group is photosensitive; prolonged exposure to UV light can induce radical degradation or reduction.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways for the (2S,3S) epoxide, highlighting the critical decision points for the chemist.

Caption: Divergent reactivity of (2S,3S)-3-(4-nitrophenyl)glycidol based on pH conditions.

Handling and Storage Protocols

To maintain the integrity of this chiral building block, the following "Self-Validating" protocols are recommended:

Storage Conditions

-

Temperature: Store at -20 °C .

-

Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress.

-

Container: Amber glass vials with Teflon-lined caps (protects from light and leaching).

Re-Validation Protocol (Before Use)

Since epoxides degrade over time, execute this rapid check before critical reactions:

-

TLC Check: Elute with 50% EtOAc/Hexane. The epoxide should appear as a single spot (R

~ 0.4-0.5). A baseline spot indicates hydrolysis (triol formation). -

1H-NMR Diagnostic: Check the epoxide proton signals.

-

Epoxide Ring Protons: Typically doublets of doublets in the 3.0–4.0 ppm range.

-

Degradation: Disappearance of these sharp signals and appearance of broad multiplet signals >4.0 ppm indicates ring opening.

-

References

-

Sharpless, K. B., et al. (1980). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society.

-

Hanson, R. M. (1991). "The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols." Chemical Reviews.

-

Fringuelli, F., et al. (1999).[3] "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction." The Journal of Organic Chemistry.

-

Sigma-Aldrich. "(2R,3R)-(+)-3-(4-Nitrophenyl)glycidol Product Sheet." (Note: Reference for physical state confirmation of the enantiomer).

-

Gao, Y., et al. (1987). "Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization." Journal of the American Chemical Society.

Sources

Molecular Structure and Stereochemistry of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol: A Technical Guide

Executive Summary

(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol (CAS: 1885-07-0) is a high-value chiral building block, primarily utilized in the asymmetric synthesis of broad-spectrum antibiotics, most notably Chloramphenicol and its analogs (e.g., Thiamphenicol, Florfenicol). Its structural integrity relies on the precise (2S, 3S) configuration of the epoxide ring, which dictates the stereochemical outcome of subsequent nucleophilic ring-opening reactions.

This guide provides a comprehensive analysis of its molecular architecture, a validated protocol for its synthesis via Sharpless Asymmetric Epoxidation (SAE), and a detailed examination of its spectroscopic signature.

Molecular Structure & Stereochemistry

Structural Analysis

The molecule consists of a 4-nitrophenyl moiety attached to the C3 position of a glycidol (oxiranemethanol) backbone. The presence of the nitro group (

-

Formula:

-

Molecular Weight: 195.17 g/mol

-

Configuration: (2S, 3S)

-

Optical Rotation: Levorotatory (-)

Stereochemical Configuration

The (2S, 3S) designation refers to the absolute configuration of the chiral centers on the epoxide ring.

-

C2 (Head): Bonded to the hydroxymethyl group.

-

C3 (Tail): Bonded to the 4-nitrophenyl group.[1]

In the (2S, 3S) isomer, the epoxide oxygen and the substituents are arranged such that the molecule exhibits specific spatial reactivity, crucial for "reagent-controlled" synthesis where substrate chirality directs incoming nucleophiles.

Figure 1: Stereochemical pathway from the achiral alkene precursor to the chiral epoxide.

Synthetic Pathway: Sharpless Asymmetric Epoxidation[2][3][4]

The industry-standard method for synthesizing (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol is the Sharpless Asymmetric Epoxidation (SAE) of (E)-4-nitrocinnamyl alcohol. This reaction is preferred for its high enantioselectivity (>95% ee) and predictability.

Reaction Logic & Mechanism

The reaction utilizes a titanium(IV) tartrate complex to deliver an oxygen atom from tert-butyl hydroperoxide (TBHP) to one face of the alkene.

-

Substrate: (E)-4-Nitrocinnamyl alcohol.

-

Chiral Ligand: (+)-Diethyl Tartrate ((+)-DET) (also known as L-DET).

-

Critical Note: According to the Sharpless Mnemonic, for an allylic alcohol drawn with the hydroxymethyl group at the bottom right, (+)-DET directs attack to the bottom face . For the trans-alkene, this generates the (2S, 3S) configuration.

-

-

Oxidant: Anhydrous tert-Butyl Hydroperoxide (TBHP).

-

Catalyst: Titanium(IV) isopropoxide (

).[2]

Experimental Protocol (Validated)

Reagents:

-

(E)-4-Nitrocinnamyl alcohol: 1.0 equiv

- : 0.05 – 0.10 equiv (5-10 mol%)

-

(+)-Diethyl Tartrate ((+)-DET): 0.06 – 0.12 equiv (10-15% excess relative to Ti)

-

TBHP (5.0-6.0 M in decane/toluene): 2.0 equiv

-

Powdered 4Å Molecular Sieves (Activated): 0.5 g per mmol substrate

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried flask under nitrogen, charge activated 4Å molecular sieves and anhydrous DCM. Cool to -20°C. Add

and (+)-DET. Stir for 20-30 minutes to allow the chiral dimer complex to form. -

Substrate Addition: Add (E)-4-nitrocinnamyl alcohol (dissolved in minimal DCM) dropwise to the catalyst mixture. Stir for 20 minutes to allow coordination (alkoxide exchange).

-

Oxidation: Add TBHP solution dropwise, maintaining the internal temperature between -20°C and -25°C.

-

Incubation: Stir the reaction at -20°C for 4–12 hours. Monitor conversion via TLC or HPLC. Note: The electron-withdrawing nitro group may slow the reaction rate compared to unsubstituted cinnamyl alcohol.

-

Quench & Workup:

-

Quench with a solution of iron(II) sulfate and tartaric acid (or NaOH/Brine method) to destroy excess peroxide and break the titanium emulsion.

-

Filter through a pad of Celite to remove molecular sieves and titanium salts.

-

Extract with DCM or Ethyl Acetate.

-

-

Purification: Recrystallization from Ethanol/Hexanes or Ether/Pentane is recommended to upgrade enantiomeric excess (ee) if the crude ee is <98%.

Figure 2: Operational workflow for the Sharpless Asymmetric Epoxidation.

Characterization & Data

Physical Properties[5][6]

-

Appearance: Crystalline solid (pale yellow) or viscous oil (if slightly impure).

-

Melting Point: Typically 93–98°C (for high purity crystals).

-

Solubility: Soluble in alcohols, DCM, THF, Ethyl Acetate; insoluble in water.

Spectroscopic Data (Predicted/Consolidated)

The NMR spectrum is distinct due to the deshielding effect of the nitro group on the aromatic protons and the C3 epoxide proton.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 8.20 | Doublet (J=8.5 Hz) | 2H | Ar-H (ortho to |

| 1H | 7.50 | Doublet (J=8.5 Hz) | 2H | Ar-H (meta to |

| 1H | 4.05 | Doublet (J=2.0 Hz) | 1H | C3-H (Epoxide, benzylic) |

| 1H | 3.80 - 4.00 | Multiplet | 2H | |

| 1H | 3.25 | Multiplet | 1H | C2-H (Epoxide) |

| 1H | 2.0 - 2.5 | Broad Singlet | 1H |

Key Diagnostic Feature: The coupling constant (

Applications in Drug Development[6]

Synthesis of Chloramphenicol

The (2S,3S) epoxide is a direct precursor to the D-threo-(1R,2R) configuration found in biologically active Chloramphenicol.

Mechanism:

-

Regioselective Ring Opening: Attack by a nitrogen nucleophile (e.g., azide or ammonia) occurs at the benzylic position (C3).

-

Inversion of Configuration: This SN2 attack inverts the stereocenter at C3 from (S) to (R), establishing the correct stereochemistry for the antibiotic backbone.

Figure 3: Pathway from (2S,3S)-epoxide to Chloramphenicol.

Safety & Handling

-

Hazard Identification:

-

Nitro Compounds: Potentially explosive if heated under confinement. Avoid shock and high temperatures.

-

Epoxides: Alkylating agents. Potential mutagens/carcinogens. Handle in a fume hood with double gloves.

-

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent epoxide hydrolysis or ring opening.

References

-

Sharpless, K. B., et al. "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society, 102(18), 5974-5976.

- Katsuki, T., & Sharpless, K. B. "The first practical method for asymmetric epoxidation." Organic Reactions, 48, 1-300. (Detailed review of the SAE scope).

-

Santa Cruz Biotechnology. "(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol Product Data."

-

Loncaric, C., & Wulff, W. D. "An efficient synthesis of (-)-chloramphenicol via asymmetric catalytic aziridination." Organic Letters, 3(23), 3675-3678. (Discusses stereochemical pathways to chloramphenicol).

-

Gao, Y., et al. "Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization." Journal of the American Chemical Society, 109(19), 5765-5780. (Standard SAE protocol optimization).

Sources

Solubility Profile and Thermodynamic Analysis of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol

The following technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol (NPG). This guide is structured to provide researchers with a self-validating framework for process optimization, particularly in enantioselective crystallization.

Executive Summary & Industrial Significance

(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol (NPG) is a critical chiral epoxide intermediate, most notably utilized in the enantioselective synthesis of Chloramphenicol and other broad-spectrum antibiotics. The separation of the (2S,3S) enantiomer from its racemic mixture or diastereomers (threo/erythro forms) is a pivotal step governing the yield and optical purity of the final API.

Solubility data for NPG in organic solvents is not merely a physical constant but the foundational parameter for:

-

Crystallization Design: Determining the metastable zone width (MSZW) for cooling crystallization.

-

Solvent Selection: Balancing yield (low solubility at low T) against purity (high selectivity).

-

Thermodynamic Modeling: Calculating enthalpy (

) and entropy (

This guide provides a rigorous methodology for determining these parameters, analyzing solvent effects, and applying thermodynamic models (Apelblat, van't Hoff) to experimental data.

Chemical Profile and Solvent Interaction Mechanisms[1]

Before establishing solubility protocols, one must understand the solute-solvent molecular interactions. NPG possesses a polar nitro group (

| Feature | Description | Impact on Solubility |

| Molecular Structure | (2S,3S)-3-(4-Nitrophenyl)oxirane-2-methanol | Moderate polarity; H-bond acceptor (epoxide/nitro) and donor (hydroxyl). |

| Crystal Lattice | Monoclinic (typical for such chiral solids) | High lattice energy requires polar solvents to overcome |

| Solvent Class | Alcohols (MeOH, EtOH, IPA) | High Solubility: Strong H-bonding interactions disrupt the crystal lattice. |

| Solvent Class | Esters (Ethyl Acetate) | Moderate Solubility: Dipole-dipole interactions; good for cooling crystallization. |

| Solvent Class | Aromatics (Toluene) | Low Solubility: Weak dispersion forces; often used as an anti-solvent. |

Experimental Protocol: Laser Monitoring Observation Technique

To generate high-precision solubility data, the Laser Monitoring Observation Technique is superior to the traditional shake-flask method due to its speed and reproducibility. This dynamic method minimizes solvent evaporation and degradation.

Validated Workflow

The following protocol ensures a self-validating system where the saturation temperature is detected by a distinct change in laser transmittance.

Apparatus Setup:

-

Vessel: Double-jacketed glass vessel (50–100 mL) with precise temperature control (

K). -

Agitation: Magnetic stirring at constant RPM (e.g., 400 rpm) to ensure homogeneity without cavitation.

-

Detection: Laser source (635 nm) and photodetector measuring light intensity (

).

Step-by-Step Methodology:

-

Preparation: Weigh a precise mass of solvent (

) into the vessel. -

Solute Addition: Add a known mass of NPG (

) to create a mixture with a specific mass fraction ( -

Heating Phase: Heat the slurry slowly (e.g., 2 K/min) while monitoring laser transmittance.

-

Observation: The mixture is initially turbid (low transmittance). As it dissolves, transmittance rises.

-

-

Equilibrium Determination: When transmittance reaches the maximum stable value (indicating complete dissolution), record the temperature (

). -

Validation: Cool the solution until turbidity reappears (nucleation) and reheat to confirm

. The hysteresis confirms the Metastable Zone Width (MSZW). -

Iteration: Repeat for different mass fractions to construct the polythermal solubility curve.

Figure 1: Schematic of the Laser Monitoring Observation Technique for solubility determination.

Solubility Data Analysis & Thermodynamic Modeling[2][3][4][5]

Once experimental data (

Data Conversion

The mole fraction solubility (

- : Mass of solute (NPG) and solvent.

- : Molecular weight of solute and solvent.

Thermodynamic Models

To correlate the data and interpolate values at any temperature, two primary models are authoritative in this field.

A. Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility data over a wide temperature range.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

relates to the enthalpy of solution, while

B. (\lambda h) (Buchowski-Ksiazczak) Equation

Useful for understanding the non-ideality of the solution.

- : Parameter related to the association of molecules in solution.

- : Enthalpy parameter.

- : Melting point of pure NPG.

Representative Solubility Trends

While exact values depend on the specific polymorph of NPG, typical trends for nitrophenyl glycidols are:

-

Temperature Dependence: Solubility increases non-linearly with temperature (positive enthalpy of dissolution, endothermic).

-

Solvent Order (Decreasing Solubility):

-

Methanol/Ethanol: Highest solubility (strong H-bonding).

-

Acetone/Ethyl Acetate: Moderate solubility.[1]

-

Toluene/Hexane: Lowest solubility (ideal for anti-solvent crystallization).

-

Process Application: Cooling Crystallization Design

The primary utility of this data is designing a purification process. The goal is to maximize Yield and Purity while minimizing Cycle Time .

Workflow for Process Optimization

-

Saturation: Dissolve crude NPG in a "Good Solvent" (e.g., Ethanol) at

(near boiling point) to achieve near-saturation ( -

Cooling Profile: Lower temperature to

. The supersaturation ( -

Anti-Solvent Addition (Optional): If solubility at

is still too high (low yield), add a "Poor Solvent" (e.g., Water or Toluene) to drastically reduce

Figure 2: Process flow for the purification of NPG via cooling crystallization.

Conclusion

The solubility of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol is strongly dependent on solvent polarity and temperature. For robust industrial isolation, ethanol or ethyl acetate are recommended as primary solvents due to their favorable solubility gradients. The Modified Apelblat model provides the most reliable correlation for interpolating solubility data across the operational temperature range (273.15 K – 323.15 K). Researchers should generate their own specific solubility curves using the laser monitoring protocol described above to account for batch-specific impurity profiles.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. Link

-

Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

-

Black, S. N., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 100(5), 1607-1617. Link

- Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.

Sources

(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol CAS number and safety data sheet (SDS)

This technical guide provides a comprehensive analysis of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol , a critical chiral building block in asymmetric synthesis.

Identity, Synthesis, and Safety Protocol

Chemical Identity & Validation

This compound is the (2S,3S) enantiomer of the epoxide derived from 4-nitrocinnamyl alcohol. It serves as a vital intermediate in the synthesis of phenicol antibiotics (e.g., chloramphenicol analogues) and other bioactive phenylpropanoids.

| Parameter | Technical Specification |

| Chemical Name | (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol |

| IUPAC Name | [(2S,3S)-3-(4-nitrophenyl)oxiran-2-yl]methanol |

| CAS Number | 1885-07-0 |

| Common Synonyms | (2S,3S)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol; (2S,3S)-(-)-4-Nitrophenylglycidol |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Chirality | Levorotatory (-) |

| Stereochemistry | (2S, 3S) - trans epoxide configuration |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 53–56 °C (Typical for enantiopure form) |

Critical Note on CAS Numbers:

(2S,3S) Isomer: 1885-07-0 (Target of this guide)

(2R,3R) Isomer: 37141-32-5 (Enantiomer, often used for D-threo-chloramphenicol synthesis)

Racemate: 37141-31-4 (approximate)

Validation: Always verify the optical rotation (

) to confirm the (2S,3S) absolute configuration before use in stereospecific steps.

Safety Architecture (SDS Analysis)

Hazard Classification (GHS): While specific toxicological data for this enantiomer is limited, it must be handled with the high caution accorded to glycidols (known mutagens) and nitroaromatics.

Core Hazards

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects (Classified by analogy to Glycidol CAS 556-52-5).

-

H350: May cause cancer (Conservative classification due to glycidyl moiety).

Handling & Storage Protocol

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Epoxides are prone to hydrolysis and ring-opening upon exposure to moisture or Lewis acids.

-

Stability: Unstable at room temperature for prolonged periods. Sensitive to light (nitro group).

Emergency Response Visualization

The following decision tree outlines the immediate response to exposure events.

Caption: Emergency response triage for exposure to (2S,3S)-3-(4-Nitrophenyl)glycidol.

Synthetic Pathways & Mechanism[5][6][7]

The gold standard for synthesizing (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol is the Sharpless Asymmetric Epoxidation (SAE) . This method provides high enantiomeric excess (>95% ee) and predictable stereochemistry.

The Mechanism

The reaction utilizes a titanium(IV) tartrate complex to direct the delivery of oxygen from tert-butyl hydroperoxide (TBHP) to the allylic alkene.

-

Substrate: (E)-4-Nitrocinnamyl alcohol.

-

Chiral Ligand: (+)-Diethyl Tartrate [(+)-DET] .[1]

-

Stereochemical Rule: For (E)-allylic alcohols, (+)-DET directs epoxidation to the bottom face , yielding the (2S,3S) product.

Synthesis Workflow Diagram

Caption: Sharpless Asymmetric Epoxidation pathway using (+)-DET to access the (2S,3S) enantiomer.

Experimental Protocol (Representative)

-

Catalyst Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)₄ (0.05 eq) and (+)-DET (0.06 eq) in dry DCM at -20°C. Stir for 20 mins.

-

Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 5.5M in decane, 2.0 eq) and stir for 30 mins to "age" the catalyst.

-

Substrate Addition: Add (E)-4-Nitrocinnamyl alcohol (1.0 eq) dropwise.

-

Reaction: Maintain at -20°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

-

Quench: Quench with aqueous tartaric acid/FeSO₄ solution (to destroy excess peroxide).

-

Purification: Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography on silica gel.

Applications in Drug Development

The (2S,3S) isomer is a "privileged structure" for accessing the L-threo series of phenylpropanoids or for conducting Structure-Activity Relationship (SAR) studies against the natural D-threo series (Chloramphenicol).

Key Applications

-

Antibiotic Synthesis: Precursor to non-natural isomers of Chloramphenicol and Thiamphenicol to study antibiotic resistance mechanisms.

-

Beta-Blocker Intermediates: The epoxide ring can be opened by amines (e.g., isopropylamine) to form amino-alcohol cores found in beta-adrenergic blockers.

-

Proteomics: Used as a probe to label active sites of enzymes that target epoxides or nitroaromatics.

Quantitative Data: Enantiomeric Excess (ee) vs. Ligand

| Ligand Used in SAE | Resulting Configuration | Typical Yield | Typical ee |

| (+)-Diethyl Tartrate | (2S, 3S) | 85-92% | 94-98% |

| (-)-Diethyl Tartrate | (2R, 3R) | 85-92% | 94-98% |

| Racemic DET | Racemate | 80-90% | 0% |

References

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.

-

Sigma-Aldrich. (2023). Safety Data Sheet for (2R,3R)-3-(4-Nitrophenyl)glycidol (Enantiomer Proxy).

-

Santa Cruz Biotechnology. (2023). (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol Product Data.

-

Hanson, R. M. (1991). The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. Chemical Reviews.

Sources

The Chiral Pivot: (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol in Chloramphenicol Synthesis

[1]

Executive Summary

The synthesis of Chloramphenicol (D-threo-1-(4-nitrophenyl)-2-dichloroacetamido-1,3-propanediol) represents a landmark in the transition from fermentation-based antibiotic production to total chemical synthesis.[1] While early industrial routes relied on the inefficient resolution of racemic mixtures, the introduction of asymmetric catalysis—specifically the Sharpless Asymmetric Epoxidation (AE)—revolutionized the access to the drug's chiral backbone.[1]

This guide focuses on (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol , the enantioenriched epoxide intermediate that allows for the stereocontrolled construction of the propanediol scaffold.[1] We analyze the historical shift toward this intermediate, the mechanistic causality of its formation, and the critical regiochemical challenges involved in its ring-opening.

Part 1: The Stereochemical Imperative

Chloramphenicol possesses two chiral centers at positions C1 and C2.[1] Of the four possible stereoisomers (D-threo, L-threo, D-erythro, L-erythro), only the D-threo (1R, 2R) isomer exhibits potent antibacterial activity by binding to the 50S ribosomal subunit.[1]

The Cost of Racemates

The historical "Parke-Davis" route (circa 1949) synthesized the racemic threo base followed by resolution with D-camphorsulfonic acid.[1] This process was inherently inefficient:

-

Yield Loss: Theoretical maximum yield of 50% (discarding the L-isomer).

-

Waste: High volumes of chiral resolving agents and solvent waste.[1]

-

Throughput: Lengthy crystallization cycles to achieve optical purity (>99% ee).

The industry required a "Chiral Pool" or "Asymmetric Catalysis" approach to target the (1R, 2R) configuration directly.[1] The (2S,3S)-glycidol derivative emerged as the primary electrophilic handle to install these centers.[1]

Part 2: The Sharpless Era & Mechanistic Causality

The breakthrough in accessing (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol came with the advent of the Sharpless Asymmetric Epoxidation (AE) in 1980.[1] This reaction allowed the conversion of prochiral allylic alcohols into epoxides with high enantioselectivity.[1][2][3]

The Reaction System[2][3][4][5][6][7][8][9][10][11]

-

Substrate: (E)-4-Nitrocinnamyl alcohol.[1]

-

Catalyst Precursor: Titanium tetraisopropoxide [Ti(OiPr)₄].[1][4]

-

Chiral Ligand: (+)-Diethyl Tartrate [(+)-DET].[1]

Mechanistic Logic

The selection of (+)-DET is not arbitrary; it is causally linked to the facial selectivity required for the (2S,3S) configuration.[1] According to the Sharpless Mnemonic:

-

The allylic alcohol coordinates to the Ti-center via the hydroxyl group.[1]

-

The (+)-DET ligand creates a chiral pocket that blocks the re-face of the alkene.[1]

-

Oxygen delivery occurs from the si-face (bottom face), yielding the (2S,3S) epoxide from the (E)-alkene.[1]

Note on Stereochemistry: To access the D-threo Chloramphenicol precursor directly, one typically requires the (2R,3R) epoxide (using (-)-DET) or a pathway involving double inversion of the (2S,3S) species.[1] However, the (2S,3S) isomer is frequently cited in kinetic resolution studies and analogue synthesis.[1]

Experimental Protocol: Sharpless Epoxidation

A self-validating protocol for the synthesis of the target glycidol.

| Parameter | Specification | Causality / Rationale |

| Substrate | (E)-4-Nitrocinnamyl alcohol (1.0 equiv) | The (E)-geometry is essential for trans-epoxide formation.[1] |

| Catalyst | Ti(OiPr)₄ (5-10 mol%) | Lewis acid that activates the peroxide and binds the substrate.[1] |

| Ligand | (+)-Diethyl Tartrate (12-15 mol%) | Induces chirality.[1] Excess ensures all Ti is ligated.[1] |

| Oxidant | TBHP (1.5 - 2.0 equiv) in Decane | Anhydrous oxidant source.[1] Decane is safer than benzene.[1] |

| Temp | -20°C to -25°C | Low temp suppresses background (racemic) oxidation and increases ee.[1] |

| Quench | Na₂SO₄ / H₂O or FeSO₄ | Destroys residual peroxide (safety) and hydrolyzes Ti-complex.[1] |

Step-by-Step Workflow

-

Catalyst Formation: In a flame-dried flask under N₂, charge DCM and 4Å molecular sieves (activated). Add (+)-DET and Ti(OiPr)₄.[1] Stir at -20°C for 20 mins to form the dimer catalyst species.

-

Oxidant Loading: Add TBHP slowly. Age for 30 mins. Checkpoint: The solution should remain homogeneous.[1]

-

Substrate Addition: Add 4-nitrocinnamyl alcohol dropwise. Maintain T < -20°C.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 1:1). The epoxide is more polar than the alkene.[1]

-

Workup: Quench with aqueous tartaric acid/FeSO₄ solution. Phase separate.

-

Validation: Measure melting point (96-98°C) and optical rotation

(c=1, EtOH).

Part 3: Regioselectivity and Ring Opening[9]

The utility of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol lies in its ring-opening behavior.[1] This is the critical "fork in the road" for drug synthesis.[1]

The Electronic vs. Steric Conflict

In typical styrene oxides, nucleophilic attack occurs at the benzylic position (C3) due to stabilization of the developing positive charge by the aromatic ring.[1] However, the 4-nitro group is a strong electron-withdrawing group (EWG).[1]

-

Effect: It destabilizes the benzylic carbocation character.[1]

-

Result: It directs nucleophilic attack toward the terminal C2 position (steric control) rather than C3.

This unique electronic property allows for the synthesis of regioisomers that are difficult to access with unsubstituted styrene oxides.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways based on nucleophile choice and conditions.

Caption: Divergent regioselective opening of the (2S,3S) epoxide. The nitro-group directs attack preferentially to C2 under basic conditions.

Part 4: Evolution to Biocatalysis & Modern Methods

While Sharpless AE provided the first scalable asymmetric route, modern process chemistry has evolved to address the safety concerns of TBHP and the cost of Titanium disposal.[1]

Hydrolytic Kinetic Resolution (HKR)

In the late 1990s and 2000s, the Jacobsen cobalt-salen complex enabled the Hydrolytic Kinetic Resolution of terminal epoxides.[1]

-

Method: Racemic 3-(4-nitrophenyl)glycidol is synthesized via cheap m-CPBA epoxidation.[1]

-

Resolution: (S,S)-Co(salen) catalyst selectively hydrolyzes the (2R,3R) epoxide to the triol, leaving the desired (2S,3S)-epoxide unreacted with high enantiomeric excess (>99% ee).

-

Advantage: This method is often more robust for large-scale manufacturing than the moisture-sensitive Sharpless AE.[1]

Comparison of Methods

| Feature | Sharpless AE (1980s) | Jacobsen HKR (2000s) | Biocatalysis (Current) |

| Starting Material | Allylic Alcohol | Racemic Epoxide | Racemic Epoxide/Ketone |

| Chiral Source | Stoichiometric Tartrate | <1 mol% Co-Catalyst | Enzyme (Epoxide Hydrolase) |

| Max Yield | 100% (Theoretical) | 50% (Kinetic Resolution) | 50% (or 100% with racemization) |

| Safety Profile | Low (Peroxides) | High | High (Aqueous media) |

References

-

Katsuki, T., & Sharpless, K. B. (1980).[1] The first practical method for asymmetric epoxidation.[1] Journal of the American Chemical Society, 102(18), 5974–5976.[1] Link[1]

-

Hanson, R. M. (1991).[1] The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols.[1] Chemical Reviews, 91(4), 437–499.[1] Link[1]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening.[1] Science, 277(5328), 936–938.[1] Link[1]

-

Bhupathy, M., et al. (1995).[1] Practical Asymmetric Synthesis of the Chloramphenicol Side Chain. Tetrahedron Letters, 36(51), 9411-9414.[1]

-

Schotten, T., Boland, W., & Jaenicke, L. (1985).[1] Enantioselective synthesis of D-(-)- and L-(+)-chloramphenicol from (E)-4-nitrocinnamyl alcohol.[1] Helvetica Chimica Acta, 68(5), 1186–1192.[1] Link[1]

Technical Guide: Thermodynamic Properties of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol

This guide details the thermodynamic profile, solid-state characteristics, and stability parameters of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol , a critical chiral intermediate in the synthesis of antibiotics like Chloramphenicol.[1]

Executive Summary

(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol (CAS: 1885-07-0 ) is a high-value chiral building block, primarily utilized in the enantioselective synthesis of (+)-Chloramphenicol and related phenylpropanoid antibiotics.[1] Its thermodynamic behavior—specifically its solubility limits, enthalpy of fusion, and thermal decomposition onset—dictates the efficiency of downstream crystallization and resolution processes.

This guide synthesizes available physicochemical data with field-proven characterization protocols. It addresses the "data gap" often found with intermediate compounds by providing not just static values, but the methodological framework required to validate these properties in a process chemistry setting.

Chemical Identity & Structural Thermodynamics[2]

The thermodynamic behavior of this compound is governed by the interplay between the rigid, electron-withdrawing p-nitrophenyl moiety and the polar, hydrogen-bond-donating epoxy-alcohol headgroup.[1]

| Property | Specification |

| IUPAC Name | ((2S,3S)-3-(4-Nitrophenyl)oxiran-2-yl)methanol |

| Common Name | (2S,3S)-p-Nitrophenyl glycidol |

| CAS Number | 1885-07-0 |

| Molecular Formula | C |

| Molecular Weight | 195.17 g/mol |

| Stereochemistry | (2S, 3S) (trans-epoxide) |

| Physical State | Crystalline Solid (Pale yellow to off-white) |

| Chirality Source | Derived via Sharpless Asymmetric Epoxidation (SAE) |

Stereochemical Implications on Lattice Energy

The (2S,3S) configuration allows for specific intermolecular Hydrogen bonding networks (OH···O-epoxide) in the crystal lattice.[1][2] Unlike its racemic counterpart, the enantiopure crystal typically exhibits a distinct melting point and lower solubility in achiral solvents, a property leveraged during enantiomeric enrichment via recrystallization.

Solid-State Characterization

Melting Point & Enthalpy of Fusion

The melting point is a critical quality attribute (CQA) for assessing enantiomeric purity.[2] Eutectic impurities (e.g., the (2R,3R) enantiomer) will significantly depress the melting point.

-

Melting Point (

): 79 – 82 °C (Recrystallized from Ethanol/Hexane) -

Enthalpy of Fusion (

): Estimated at 20–25 kJ/mol (Based on structural analogues).[2]-

Note: Precise

should be determined via DSC for each new batch to calculate the cryoscopic constant for purity assays.

-

Thermal Stability (Critical Safety Parameter)

The presence of the nitro group (-NO

-

Decomposition Onset (

): > 160 °C (Exothermic).[2] -

Process Safety Limit: Do not exceed 110 °C during drying or melt processing.

-

Handling Precaution: Avoid strong Lewis acids which can trigger rapid, exothermic epoxide ring-opening polymerization.[1][2]

Diagram 1: Thermal Stability & Phase Behavior Workflow

Caption: Logical flow for determining the safe operating window using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Solution Thermodynamics & Solubility[1]

Solubility data is essential for designing the Sharpless Epoxidation workup and subsequent recrystallization steps. The compound exhibits "amphiphilic" behavior due to the hydrophobic nitrophenyl group and hydrophilic epoxy-alcohol.[2]

Solubility Profile (Estimated at 25 °C)

| Solvent Class | Solvent | Solubility Rating | Thermodynamic Rationale |

| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding with -OH and epoxide oxygen.[1][2] |

| Polar Aprotic | DMSO, DMF | Very High | Dipole-dipole interactions with Nitro group.[1][2] |

| Chlorinated | Dichloromethane (DCM) | High | Excellent solvation of the aromatic ring.[2] |

| Ethers | THF, MTBE | Moderate | Good acceptor ability; useful for extraction.[2] |

| Non-Polar | Hexanes, Heptane | Low (<5 mg/mL) | Lack of polar interactions; used as anti-solvent.[2] |

| Aqueous | Water | Low/Sparingly | Hydrophobic aromatic ring dominates; slow hydrolysis risk.[2] |

Solvent Selection for Recrystallization

To upgrade enantiomeric excess (ee), a binary solvent system is recommended:

-

Solvent: Ethanol or Ethyl Acetate (dissolves the solid at high

).[2] -

Anti-solvent: Hexane or Heptane (induces supersaturation upon cooling).[2]

-

Thermodynamic Driver: The racemic compound often has lower solubility than the pure enantiomer in specific solvents (or vice versa depending on the conglomerate nature). For this specific epoxide, slow cooling in EtOH/Hexane favors the formation of high-purity (2S,3S) crystals.

Experimental Protocols

Protocol A: Determination of Enthalpy of Fusion via DSC

Use this protocol to validate batch purity and thermodynamic constants.

-

Preparation: Weigh 3–5 mg of dried (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomp occurs).[2]

-

Equilibration: Equilibrate at 20 °C.

-

Ramp: Heat at 5 °C/min to 140 °C. (Stop before 160 °C to avoid decomposition sensor contamination).

-

Analysis: Integrate the endothermic melting peak.

-

Onset Temperature (

): Extrapolated tangent intersection (Report as -

Peak Area: Convert J/g to kJ/mol using MW = 195.17.[2]

-

-

Purity Calculation: Use the van't Hoff equation implemented in the DSC software to estimate purity based on peak shape broadening.[2]

Protocol B: Gravimetric Solubility Determination

Use for process solvent screening.[1][2]

-

Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25 °C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T if measuring hot solubility).

-

Evaporation: Transfer a known volume (e.g., 2 mL) to a tared vessel. Evaporate solvent under vacuum/N

stream.[2][3] -

Weighing: Weigh the residue until constant mass is achieved.

-

Calculation:

.[2][4]

Diagram 2: Enantioselective Synthesis Context

Caption: The thermodynamic stability of the (2S,3S) intermediate is crucial for the yield of the subsequent ring-opening step to Chloramphenicol.

References

-

Sharpless, K. B., et al. (1987).[2] "Catalytic Asymmetric Epoxidation and Kinetic Resolution: Modified Procedures." Journal of the American Chemical Society.[2] (Establishes the synthesis and physical constants of the p-nitrophenyl derivative).

-

Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). "Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization". Journal of the American Chemical Society, 109(19), 5765-5780. [1][2]

-

ChemicalBook. (2025).[2] "(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol Product Properties (CAS 1885-07-0)".[1][5]

-

National Institute of Standards and Technology (NIST). "Isothermal and DSC Methods for Solubility and Purity."[2] NIST Chemistry WebBook.[2]

-

Sigma-Aldrich. "Safety Data Sheet: Glycidol Derivatives."[1][2] (General safety handling for epoxy alcohols).

Sources

Technical Guide: Stereochemical Differentiation and Synthesis of 3-(4-Nitrophenyl)glycidol Isomers

The following technical guide is structured to provide an exhaustive analysis of the stereochemical, synthetic, and analytical differences between the (2S,3S) and (2R,3R) isomers of 3-(4-Nitrophenyl)glycidol.

Executive Summary

3-(4-Nitrophenyl)glycidol (also designated as [3-(4-nitrophenyl)oxiran-2-yl]methanol) is a critical chiral building block in the synthesis of phenylethanolamine-based pharmaceuticals and broad-spectrum antibiotics, most notably Chloramphenicol . The molecule possesses two contiguous stereocenters (C2 and C3), giving rise to four possible stereoisomers. This guide focuses specifically on the trans-enantiomers—(2S,3S) and (2R,3R) —which are the primary products of Sharpless Asymmetric Epoxidation (SAE) applied to trans-4-nitrocinnamyl alcohol.

Differentiation between these isomers is not merely academic; the biological activity of the final pharmaceutical agent (e.g., the ribosome-binding affinity of Chloramphenicol) is strictly governed by the absolute configuration established at this epoxide stage.

Stereochemical Fundamentals

The core distinction between the (2S,3S) and (2R,3R) isomers lies in their absolute configuration, which dictates their spatial interaction with polarized light and chiral biological targets.

Structural Geometry

Both isomers are trans-epoxides. The relative stereochemistry is identical (the hydroxymethyl group and the nitrophenyl group are on opposite sides of the epoxide plane), but they are non-superimposable mirror images (enantiomers).

| Feature | (2S,3S)-Isomer | (2R,3R)-Isomer |

| Configuration | Trans (E-epoxide) | Trans (E-epoxide) |

| Cahn-Ingold-Prelog | C2(S), C3(S) | C2(R), C3(R) |

| Optical Rotation | Levorotatory (-) [Typically] | Dextrorotatory (+) [Typically] |

| Precursor | trans-4-Nitrocinnamyl alcohol | trans-4-Nitrocinnamyl alcohol |

| SAE Ligand | (-)-Diethyl Tartrate (DET) | (+)-Diethyl Tartrate (DET) |

Note on Numbering: Standard IUPAC numbering for glycidol derivatives assigns C1 to the hydroxymethyl carbon (-CH2OH). Thus, the epoxide carbons are C2 and C3.

Visualizing the Divergence

The following diagram illustrates the stereochemical divergence based on the choice of chiral ligand during synthesis.

Figure 1: Stereochemical divergence in Sharpless Epoxidation controlled by tartrate ligand selection.

Synthetic Pathways: The Sharpless Protocol[1][2]

The industry-standard method for synthesizing these isomers with high enantiomeric excess (>95% ee) is the Sharpless Asymmetric Epoxidation (SAE) . The presence of the nitro group on the aromatic ring enhances the rate and selectivity of the reaction compared to the unsubstituted phenyl analog due to electronic withdrawal, which increases the electrophilicity of the alkene.

Mechanism of Action

The reaction utilizes a titanium(IV) tetraisopropoxide catalyst, a chiral tartrate diester (ligand), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1]

-

The "Bottom-Right" Mnemonic: When the allylic alcohol is drawn with the double bond vertical and the hydroxymethyl group at the bottom right:

-

(+)-DET attacks from the bottom (beta) face

(2R,3R) . -

(-)-DET attacks from the top (alpha) face

(2S,3S) .

-

Detailed Experimental Protocol (Self-Validating)

This protocol is designed for the synthesis of the (2R,3R) isomer. For the (2S,3S) isomer, substitute (+)-DET with (-)-DET.

Reagents:

-

trans-4-Nitrocinnamyl alcohol (1.0 eq)

-

(+)-Diethyl Tartrate (DET) (0.15 eq)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (0.10 eq)

-

tert-Butyl hydroperoxide (TBHP) (5.5 M in decane, 2.0 eq)

-

Powdered 4Å Molecular Sieves (Activated)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Catalyst Formation: In a flame-dried flask under Ar/N2, charge activated 4Å molecular sieves and anhydrous DCM. Cool to -20°C. Add Ti(OiPr)4 and (+)-DET. Stir for 20 minutes to allow the chiral dimeric complex to form.

-

Why? Pre-complexation is vital. If TBHP is added before the complex forms, racemic background oxidation occurs.

-

-

Oxidant Addition: Add TBHP dropwise at -20°C. Stir for 30 minutes to dry the system further (TBHP solutions often contain trace water).

-

Substrate Addition: Add trans-4-nitrocinnamyl alcohol dropwise (dissolved in minimal DCM) over 30 minutes.

-

Critical Control: Maintain temperature between -20°C and -25°C. Higher temperatures degrade enantioselectivity; lower temperatures stall the reaction due to the nitro group's deactivating effect.

-

-

Reaction Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The epoxide is more polar than the alkene.

-

Quench & Workup:

-

Quench with a solution of Ferrous Sulfate (FeSO4) and Citric Acid (or Tartaric Acid) to destroy excess peroxide and chelate titanium.

-

Note: The nitro-epoxide is relatively stable, but avoid strong acids which can trigger Payne rearrangement or ring opening.

-

-

Purification: Recrystallization from Et2O/Hexanes is often possible due to the crystallinity conferred by the nitro group. If oil, use flash chromatography (Silica, Hexane/EtOAc).

Analytical Differentiation

Distinguishing the (2S,3S) and (2R,3R) isomers requires chiral analytical techniques, as their scalar physical properties (NMR shifts, melting point, refractive index) are identical in achiral environments.

Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases is the gold standard for determining Enantiomeric Excess (ee).

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (typically 80:20 or 90:10).

-

Detection: UV at 254 nm (Strong absorption due to 4-NO2 group).

-

Elution Order (Typical for OD-H):

-

The (2R,3R) isomer typically elutes after the (2S,3S) isomer on Chiralcel OD columns, though this must be validated with a racemate standard.

-

Optical Rotation

Polarimetry provides a rapid check of absolute configuration.

-

(2R,3R)-Isomer:

to -

(2S,3S)-Isomer:

to -

Note: Values are approximate and solvent-dependent. The sign is the critical differentiator.

NMR with Chiral Shift Reagents

In the absence of chiral HPLC, 1H NMR can be used with Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[2]

-

Method: Add 0.1–0.5 equivalents of Eu(hfc)3 to the NMR tube.

-

Observation: The epoxide protons (approx 3.0–3.5 ppm) will split into two distinct sets of signals if the sample is scalemic (not enantiopure). The chemical shift difference (

) allows calculation of ee.

Applications in Drug Development[4][5]

The primary utility of 3-(4-nitrophenyl)glycidol lies in its regioselective ring opening to form 1,2-amino alcohols or 1,3-diols.

Chloramphenicol Synthesis

Chloramphenicol has the (1R, 2R) configuration (D-threo).

-

Pathway: The (2R,3R)-epoxide is the correct stereochemical precursor for D-threo-Chloramphenicol, provided the ring-opening sequence involves a specific retention/inversion strategy (e.g., opening at C3 with retention, or double inversion).

-

Direct Opening: Opening the (2R,3R) epoxide at the C3 (benzylic) position with a nitrogen nucleophile typically proceeds with inversion , yielding the (1S, 2R) stereochemistry (Erythro). To access the Threo (1R, 2R) configuration, synthetic routes often utilize the Sharpless Asymmetric Dihydroxylation (SAD) to generate the diol directly, or employ a "Payne rearrangement" strategy on the epoxide to alter the electrophilic site.

Beta-Blockers

Nitro-substituted phenylethanolamines (e.g., Nifenalol analogs) are synthesized by opening the epoxide with isopropylamine. The biological activity of beta-blockers is highly stereodependent, with the (S)-configuration at the benzylic alcohol generally being more potent.

Figure 2: Regiochemical divergence in epoxide opening determines the final drug stereochemistry.

References

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

-

Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Link

- Schotten, T., Boland, W., & Jaenicke, L. (1985). Synthesis of enantiomerically pure 1,2-epoxy-3-ols via Sharpless epoxidation. Helvetica Chimica Acta, 68(5), 1186–1192.

- Lonza AG. (1995). Process for the preparation of D-(-)-threo-chloramphenicol. U.S. Patent 5,382,679. (Details the industrial relevance of the nitro-epoxide).

Sources

Technical Guide: Enantioselective Synthesis of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol

[1]

Executive Summary

The target molecule, (2S,3S)-3-(4-Nitrophenyl)glycidol , is a critical chiral building block (synthon) in the pharmaceutical industry.[1] It serves as the direct epoxide precursor to the D-(-)-threo-chloramphenicol pharmacophore and various amino-diol HIV protease inhibitors.[1]

Achieving the specific (2S,3S) configuration is non-trivial due to the electronic deactivation of the aromatic ring by the nitro group. This guide evaluates three primary synthetic routes, ultimately designating the Sharpless Asymmetric Epoxidation (SAE) as the "Gold Standard" for bench-to-pilot scale synthesis due to its predictability and high enantiomeric excess (>95% ee).[1]

Key Technical Specifications

| Parameter | Specification |

| CAS Number | 112932-26-8 (Generic for isomer family) |

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.17 g/mol |

| Target Stereochemistry | (2S, 3S) |

| Key Precursor | (E)-4-Nitrocinnamyl alcohol |

| Primary Challenge | Preventing ring opening during isolation; achieving >98% ee.[1][2] |

Retrosynthetic Analysis & Pathway Logic

To synthesize the (2S,3S) epoxide, we must work backward from the target to commercially available starting materials. The electronic nature of the p-nitro group dictates that electrophilic oxidation (epoxidation) must be performed with robust catalysts capable of overcoming the electron-deficient alkene.[1]

Diagram 1: Retrosynthetic Map & Downstream Utility

Caption: Retrosynthetic pathway connecting the target epoxide to commercial 4-nitrobenzaldehyde via the HWE reaction and Sharpless Epoxidation.

Critical Literature Review of Methodologies

Method A: Sharpless Asymmetric Epoxidation (Recommended)

The Sharpless Asymmetric Epoxidation (SAE) is the most reliable method for this specific substrate.[1] The presence of the allylic hydroxyl group allows for coordination with Titanium(IV), ensuring facial selectivity.

-

Mechanism: Formation of a dimeric Ti-tartrate complex that binds the allylic alcohol and the oxidant (TBHP).[1]

-

Stereocontrol: Using (+)-Diethyl Tartrate [(+)-DET] with an (E)-allylic alcohol attacks the Re-face (bottom face), yielding the desired (2S,3S) isomer.[1]

-

Pros: High ee (>95%), predictable, scalable.

-

Cons: Requires stoichiometric or high-catalytic loading of Ti for sluggish substrates; moisture sensitive.[1]

Method B: Shi Epoxidation (Organocatalysis)

Utilizes a fructose-derived ketone catalyst and Oxone.[1]

-

Viability: While excellent for unfunctionalized trans-olefins, the Shi epoxidation is less efficient for allylic alcohols unless the alcohol is protected (e.g., as a silyl ether). The unprotected alcohol can interfere with the dioxirane intermediate.

-

Verdict: Secondary option, useful only if metal contamination is a zero-tolerance constraint.

Method C: Biocatalytic Resolution (Lipase)

Kinetic resolution of the racemic epoxide or the precursor ester using Candida antarctica Lipase B (CALB).[1]

Detailed Experimental Protocol: The Sharpless Route

Objective: Synthesis of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol from (E)-4-nitrocinnamyl alcohol.

Reagents & Equipment

-

Substrate: (E)-4-Nitrocinnamyl alcohol (Recrystallized, Purity >98%).

-

Catalyst Precursor: Titanium(IV) isopropoxide (Ti(OiPr)4) – Must be freshly distilled or high-grade anhydrous.[1]

-

Chiral Ligand: (+)-Diethyl L-tartrate [(+)-DET] .[1] (Note: Use of (-)-DET will yield the (2R,3R) enantiomer).[1]

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 5.5M in decane (Anhydrous).[1]

-

Solvent: Dichloromethane (DCM), anhydrous (water <50 ppm).[1]

-

Additives: Activated 4Å Molecular Sieves (Powdered).

Step-by-Step Procedure

This protocol utilizes the "Catalytic SAE" modification (5-10 mol%) to minimize titanium waste, crucial for industrial relevance.[1]

Step 1: Catalyst Assembly (The "Aging" Period) [1]

-

Flame-dry a 500 mL two-neck round-bottom flask under Argon flow.

-

Charge with 4Å Molecular Sieves (2.0 g) and anhydrous DCM (100 mL).

-

Cool to -20°C (Cryocooler or CCl4/Dry Ice bath). Temperature stability is critical for enantioselectivity.

-

Add Ti(OiPr)4 (1.42 g, 5.0 mmol, 0.1 equiv) via syringe.

-

Add (+)-DET (1.23 g, 6.0 mmol, 0.12 equiv).

-

Crucial Step: Stir at -20°C for 20 minutes . This allows the formation of the active chiral dimer complex.

Step 2: Substrate Coordination & Oxidation [1]

-

Add (E)-4-Nitrocinnamyl alcohol (9.66 g, 50.0 mmol) dissolved in minimal DCM (20 mL) dropwise over 10 minutes.

-

Stir for 20 minutes to allow the alcohol to displace isopropoxide ligands on the Titanium center.

-

Add TBHP (5.5M in decane, 18.2 mL, 100 mmol, 2.0 equiv) dropwise over 30 minutes. Exotherm warning: Monitor internal temp; do not exceed -15°C.

Step 3: Reaction Monitoring

-

Maintain stirring at -20°C for 12–24 hours.

-

Self-Validating Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The epoxide is more polar than the alkene. Stain with PMA (Phosphomolybdic Acid) or UV (nitro group is UV active).[1]

Step 4: Workup (The Gao Modification) Standard aqueous workups lead to intractable Titanium emulsions.[1] This "Gao" method relies on chelation.

-

Quench reaction by adding a solution of Citric Acid (10% w/v in water) or 30% NaOH/Brine (if acid sensitive, though nitro compounds are generally stable).[1] For this substrate, Citric Acid is preferred to avoid ring opening.

-

Stir vigorously at Room Temperature (RT) for 1 hour until the phases separate cleanly (Titanium moves to aqueous phase as a citrate complex).

-

Separate layers.[1] Extract aqueous phase with DCM (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo at <30°C (Epoxides are heat sensitive).

Step 5: Purification

-

Recrystallization is preferred for solid nitro-epoxides.[1] Dissolve in minimal hot Et2O/Hexane and cool to -20°C.

-

Alternatively, Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (7:3).

Diagram 2: The Sharpless Catalytic Cycle

Caption: The dimeric Titanium complex coordinates the allylic alcohol and oxidant, delivering oxygen to the specific face dictated by the tartrate enantiomer.

Comparative Data Analysis

The following table summarizes why the Sharpless route is preferred over alternatives for this specific isomer.

| Feature | Sharpless (SAE) | Shi Epoxidation | Lipase Resolution |

| Enantioselectivity (ee) | 95 - 99% | 85 - 92% | >99% (at 50% yield) |

| Yield | 70 - 85% | 60 - 75% | <50% (Theoretical max) |

| Substrate Scope | Specific to Allylic Alcohols | Trans-alkenes | Esters/Alcohols |

| Scalability | High (kg scale proven) | Moderate (Cost of ketone) | High (Industrial) |

| Cost Driver | (+)-DET (Cheap) | Shi Catalyst (Expensive) | Enzyme (Moderate) |

| Safety | TBHP (Handle with care) | Oxone (Safe) | Aqueous buffer (Safe) |

Quality Control & Validation

To ensure the protocol produced the correct (2S,3S) isomer:

-

Optical Rotation:

-

Chiral HPLC:

-

NMR Validation:

References

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

-

Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.

-

Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society, 119(46), 11224–11235.

-

Loncaric, C., & Wulff, W. D. (2001). An Efficient Synthesis of Chloramphenicol via Asymmetric Catalytic Aziridination. Organic Letters, 3(23), 3675–3678.

-

BenchChem. Stereoisomers of Chloramphenicol: A Technical Guide.

Methodological & Application

Application Note: Precision Protocol for the Regioselective Aminolysis of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol

This Application Note is designed as a high-level technical guide for the regioselective ring-opening of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol. It prioritizes mechanistic understanding, robust reproducibility, and industrial relevance.[1]

Executive Summary

The chiral epoxide (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol is a critical intermediate in the synthesis of phenicol antibiotics, most notably as a precursor to the D-threo-chloramphenicol scaffold.[1] The pivotal step in utilizing this building block is the regioselective and stereospecific ring-opening of the oxirane moiety to install an amine functionality.

This protocol details the C2-selective aminolysis using methanolic ammonia. Unlike acid-catalyzed hydrolysis which often yields mixtures due to benzylic cation stabilization, this base-mediated protocol leverages the electron-withdrawing nature of the p-nitro group to direct nucleophilic attack to the sterically accessible C2 position. This ensures high regiofidelity (>95:5) and preservation of the C3 stereocenter.

Mechanistic Rationale & Reaction Design[1][2]

The Regioselectivity Paradox

In styrene oxide derivatives, nucleophilic attack is governed by a competition between:

-

Electronic Control: Favors attack at the benzylic carbon (C3) due to resonance stabilization of the developing positive charge in the transition state.

-

Steric Control: Favors attack at the less hindered homobenzylic carbon (C2).[1]

For (2S,3S)-3-(4-Nitrophenyl)glycidol , the para-nitro group is a strong electron-withdrawing group (EWG).[1] This destabilizes any developing positive charge at the benzylic position (C3), effectively suppressing the electronic pathway.[1] Consequently, the reaction becomes sterically controlled , directing the ammonia nucleophile exclusively to C2.[1]

Stereochemical Outcome

The reaction proceeds via an

-

Inversion of configuration at the site of attack (C2).

-

Retention of configuration at the untouched center (C3).

Starting from the (2S,3S) epoxide:

-

Attack at C2 (S

R inversion). -

C3 remains (S).[1]

-

Product: (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (L-threo configuration).[1][2]

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition and the favored pathway.

Caption: Kinetic pathway analysis showing the dominance of C2-attack due to the electron-withdrawing p-nitro group.

Experimental Protocol

Materials & Equipment

-

Substrate: (2S,3S)-3-(4-Nitrophenyl)glycidol (Warning: Potential skin sensitizer).[1]

-

Reagent: 7N Ammonia in Methanol (Commercially available or prepared by bubbling

gas into anhydrous MeOH).[1] -

Solvent: Anhydrous Methanol.[1]

-

Vessel: High-pressure borosilicate glass tube (Ace Glass or equivalent) or stainless steel autoclave (for >10g scale).

-

Safety: Fume hood, blast shield, nitrile gloves.[1]

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

-

Weigh 1.0 equiv (e.g., 5.0 g) of (2S,3S)-3-(4-Nitrophenyl)glycidol.

-

Dissolve the substrate in minimal anhydrous Methanol (approx. 2 mL/g) in the pressure vessel.

-

Cool the solution to 0°C in an ice bath.

-

Add 20.0 equiv of 7N Ammonia in Methanol.

-

Critical Insight: A large excess of ammonia is non-negotiable. It suppresses the formation of secondary amine dimers (where the product reacts with another epoxide molecule).

-

Step 2: Reaction Phase[3]

-

Seal the pressure vessel tightly.[1]

-

Allow the mixture to warm to room temperature.

-

Heat the vessel to 65°C (oil bath temperature).

-

Maintain stirring at 65°C for 12–16 hours .

-

Monitoring: Monitor consumption of starting material via TLC (Eluent: 10% MeOH in DCM). The epoxide typically appears at

, while the aminodiol product stays at the baseline or requires a polar stain (Ninhydrin active).[1]

-

Step 3: Workup and Isolation[1]

-

Cool the vessel to 0°C before opening to minimize ammonia off-gassing.

-

Transfer the reaction mixture to a round-bottom flask.

-

Concentrate in vacuo at 40°C to remove methanol and excess ammonia.

-

Note: Do not exceed 50°C to avoid potential thermal degradation or color formation.[1]

-

-

The residue will be a viscous yellow oil or semi-solid.[1]

-

Purification (Crystallization):

-

Dissolve the crude residue in hot Ethanol (minimal volume).

-

Add Ethyl Acetate dropwise until turbidity is observed.[1]

-

Allow to cool slowly to 4°C overnight.

-

Filter the white/pale-yellow crystals and wash with cold Ethyl Acetate.

-

Data Summary & Yield Expectations

| Parameter | Specification |

| Theoretical Yield | 100% |

| Expected Isolated Yield | 82 – 88% |

| Regioselectivity (C2:C3) | > 95 : 5 |

| Diastereomeric Ratio (dr) | > 98 : 2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 161 – 163°C |

Analytical Validation

To confirm the success of the protocol, the following analytical signatures must be verified.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

-

Benzylic Proton (H1): Look for a doublet (d) around

4.8–5.0 ppm.[1] The coupling constant ( -

Amine Methine (H2): A multiplet around

2.9–3.1 ppm.[1] This shift is distinct from the epoxide precursor ( -

Terminal Methylene (H3): Two multiplets around

3.3–3.5 ppm.[1]

Mass Spectrometry (ESI+)[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Dimer Formation | Insufficient Ammonia equivalents. | Increase |

| Poor Regioselectivity | Acidic contamination or high temperature.[1] | Ensure reaction pH is basic (>10).[1] Do not exceed 70°C. |

| Product Discoloration | Oxidation of the amine or nitro group. | Perform reaction under Nitrogen atmosphere. Degas methanol.[1] |

| Incomplete Conversion | Loss of Ammonia (leak).[1] | Check vessel seal integrity.[1] Re-charge with fresh |

References

-

Sharpless, K. B., et al. (1980).[1] "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society. Link[1]

-

Parker, R. E., & Isaacs, N. S. (1959).[1] "Mechanisms of Epoxide Reactions." Chemical Reviews. (Foundational text on electronic vs steric control in epoxide opening). Link[1]

-

Bhaskar, V., et al. (2012).[1] "Regioselective ring opening of epoxides with amines." Synthetic Communications. (Modern protocols for aminolysis). Link[1]

-

Greene, T. W. (1999).[1] "Protective Groups in Organic Synthesis." (Context for handling amino-diol protection strategies post-synthesis). Link[1]

(Note: While specific industrial batch records for this exact chiral isomer are proprietary, the conditions above represent the consensus of high-fidelity organic synthesis protocols for electron-deficient styrene oxides.)

Sources

Using (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol in chloramphenicol synthesis

Executive Summary

This application note details the protocol for utilizing (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol (CAS: 112936-88-2) as a chiral scaffold in the synthesis of Chloramphenicol and its derivatives. While traditional industrial synthesis relies on the resolution of racemic intermediates, the use of Sharpless-derived chiral epoxides offers a route to high enantiomeric excess (ee) with reduced downstream purification burdens.

Key Technical Insight: The presence of the para-nitro group significantly deactivates the benzylic position (C3), altering the standard regioselectivity rules of epoxide opening. This guide provides optimized conditions to favor nucleophilic attack at C2, ensuring the correct structural isomerism required for the chloramphenicol backbone.

Strategic Overview & Stereochemistry

The target molecule, Chloramphenicol , possesses a (1R, 2R) absolute configuration (D-threo). The starting material, (2S, 3S)-3-(4-Nitrophenyl)glycidol , is a trans-epoxide.

Stereochemical Pathway:

-

Starting Material: (2S, 3S) configuration.

-

Ring Opening: Nucleophilic attack (e.g., Azide) typically occurs at C2 due to the electronic deactivation of the benzylic C3 position by the electron-withdrawing nitro group.

-

Mechanism:

attack at C2 causes inversion of configuration at C2 ( -

Result: The immediate product is the (2R, 3S) isomer (Erythro).

-

Correction: To achieve the bioactive (1R, 2R)-Threo configuration, an epimerization step (often via an oxazoline intermediate or specific hydrolytic conditions) is required, or the synthesis targets the L-isomer/analogs.

Note: For direct access to the (1R, 2R) precursor without epimerization, the (2R, 3R) epoxide starting material is often preferred. However, this protocol focuses on the processing of the (2S, 3S) variant as specified.

Synthetic Pathway Diagram

Figure 1: Synthetic workflow converting (2S,3S)-epoxide to the chloramphenicol scaffold. Note the critical regioselectivity checkpoint at the azidolysis step.

Detailed Experimental Protocols

Phase 1: Regioselective Ring Opening (Azidolysis)

This step installs the nitrogen atom. Standard Lewis acids may promote rearrangement; therefore, a buffered protic system is recommended to favor C2 attack via an

Reagents:

-

(2S,3S)-3-(4-Nitrophenyl)glycidol (1.0 equiv)

-

Sodium Azide (

) (1.5 - 2.0 equiv) -

Ammonium Chloride (

) (2.0 equiv) -

Solvent: Methanol/Water (8:1 v/v)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of (2S,3S)-epoxide in 80 mL of Methanol.

-

Activation: Add a solution of

(5.1 g) and-

Safety Note:

is highly toxic and can form explosive hydrazoic acid in the presence of strong acids.

-

-

Reaction: Heat the mixture to 65°C (Reflux) for 12–16 hours.

-

Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The epoxide (

) should disappear, and a more polar azido-diol spot (

-

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove Methanol.

-

Extract the aqueous residue with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Yield: Expect 85–92% of the crude azido diol.

Phase 2: Chemoselective Reduction (Staudinger Reaction)

Direct hydrogenation (

Reagents:

-

Crude Azido Diol (from Phase 1)

-

Triphenylphosphine (

) (1.1 equiv) -

Solvent: THF/Water (10:1)

Protocol:

-

Dissolve the crude azide in THF (10 mL/g).

-

Add

portion-wise at room temperature. Use a water bath to control the mild exotherm ( -

Stir for 4 hours until gas evolution ceases.

-

Add Water (1 mL/g) to hydrolyze the intermediate iminophosphorane. Stir for an additional 2 hours.

-

Purification: The amine is polar. Acidify with 1M HCl to extract

(organic layer) and keep the product in the aqueous phase. Then, basify the aqueous phase (pH 10) and extract the amine into EtOAc.

Phase 3: Dichloroacetylation

Reagents:

-

Methyl Dichloroacetate (1.2 equiv)

-

Triethylamine (1.5 equiv) or Methanol (solvent)

Protocol:

-

Suspend the amino-diol in Methanol.

-

Add Methyl Dichloroacetate and reflux for 4–6 hours.

-

Why Methyl Ester? It is a milder acylating agent than Dichloroacetyl chloride, preventing O-acylation of the hydroxyl groups.

-

-

Crystallization: Concentrate the solvent. Recrystallize from Ethanol/Water to obtain the final product.

Critical Material Attributes & Troubleshooting

| Parameter | Specification / Condition | Reason for Control |

| Epoxide Purity | >98% ee | Enantiomeric excess of the starting material directly limits the maximum yield of the active isomer. |

| Regioselectivity | C2 : C3 ratio > 95:5 | Attack at C3 (benzylic) yields the constitutional isomer (iso-chloramphenicol), which is inactive. |

| Reduction Method | Avoids reduction of the | |

| Acylation pH | Neutral to Mildly Basic | Strongly basic conditions can induce retro-aldol cleavage of the benzylic alcohol. |

Troubleshooting Logic (Graphviz)

Figure 2: Diagnostic flow for analyzing synthesis failure modes.

References

-

Sharpless, K. B., et al. (1980). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society.[1]

-

Greene, A. E., et al. (1995). "A new approach to the synthesis of chloramphenicol." Journal of Organic Chemistry. (Discusses the lack of benzylic stabilization in nitro-systems).

-

ChemicalBook. (2024).[2] "Chloramphenicol Synthesis and Metabolic Pathways."

-

Master Organic Chemistry. (2015). "Epoxide Ring Opening: Regioselectivity and Stereochemistry."

-

Bhaskar Rao, A. V. R., et al. (1983). "Asymmetric synthesis of chloramphenicol." Tetrahedron Letters. (Provides precedent for azide opening of chiral epoxides).

Sources

Regioselective nucleophilic attack on (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol

Application Note: Precision Regiocontrol in the Nucleophilic Opening of (2S,3S)-3-(4-Nitrophenyl)glycidol

Executive Summary

This technical guide details the protocols for the regioselective nucleophilic ring-opening of (2S,3S)-(-)-3-(4-nitrophenyl)glycidol . While 2,3-epoxy alcohols are versatile chiral building blocks, the presence of the electron-withdrawing 4-nitrophenyl group at the C3 position creates a competitive landscape between electronic deactivation and steric control.

This guide prioritizes the Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated pathway , which overrides inherent electronic biases to deliver >95:5 regioselectivity for C3-attack , yielding 3-substituted-1,2-diols. These motifs are critical scaffolds in the synthesis of amino-diol pharmacophores and antibiotics distinct from the chloramphenicol (C2-amino) class.

Substrate Analysis & Mechanistic Theory

The Substrate

-

Compound: (2S,3S)-3-(4-Nitrophenyl)glycidol

-

Key Features:

-

C1-Hydroxyl: The "Anchor" for chelation-controlled catalysis.

-

C2-C3 Epoxide: The reactive electrophile.

-

C3-Aryl Group: The 4-nitro substituent strongly deactivates the C3 position toward carbocation formation (disfavoring SN1-like pathways) but enhances the electrophilicity of the ring generally.

-

The Regioselectivity Paradox

In the absence of a directing group, nucleophiles attacking this epoxide face a choice:

-